2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13773238
Molecular Formula: C13H18BClO2S
Molecular Weight: 284.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BClO2S |
|---|---|
| Molecular Weight | 284.6 g/mol |
| IUPAC Name | 2-(2-chloro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(18-5)11(9)15/h6-8H,1-5H3 |
| Standard InChI Key | JZSMVHSXSPXOKS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a phenyl ring substituted at the 2-position with a chlorine atom and at the 3-position with a methylsulfanyl (-SMe) group. The boronic acid functionality is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This configuration stabilizes the boron center against protodeboronation while maintaining reactivity in cross-coupling reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈BClO₂S | |
| Molecular Weight | 284.6 g/mol | |
| CAS Number | 138987085 | |
| Synonyms | MFCD31805794, E95086 |
The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) contributes to the compound’s crystalline nature and solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves two stages:
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Formation of the Boronic Acid: 2-Chloro-3-(methylsulfanyl)phenylboronic acid is synthesized via directed ortho-metalation of 1-chloro-3-(methylsulfanyl)benzene, followed by borylation using tris(trimethylsilyl) borate .
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Esterification with Pinacol: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under acidic or transition metal-catalyzed conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) are often employed to facilitate ester formation while minimizing side reactions.
Reaction Scheme:
Purification and Yield
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol, yielding 60–75% product . Advanced techniques like high-vacuum distillation are avoided due to the compound’s thermal sensitivity.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under inert atmospheres but hydrolyzes slowly in protic solvents. Its solubility profile includes:
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High solubility: THF, dimethylformamide (DMF)
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Moderate solubility: Dichloromethane, chloroform
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 12H, Bpin), 2.45 (s, 3H, SMe), 7.25–7.45 (m, 3H, Ar-H) .
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¹¹B NMR: δ 30.9 ppm, characteristic of sp²-hybridized boron in pinacol esters .
Reactivity and Catalytic Applications
Suzuki-Miyaura Coupling
The compound participates in palladium-catalyzed cross-coupling with aryl halides to form biaryl structures. Key reaction parameters include:
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: K₂CO₃ or CsF
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Solvent: THF/H₂O or dioxane
Example Reaction:
Mechanistic Insights
The boron center undergoes transmetalation with the palladium catalyst, transferring the aryl group to form a Pd(II) intermediate. Reductive elimination then yields the biaryl product. The electron-withdrawing chlorine and sulfur groups enhance the boron center’s electrophilicity, accelerating transmetalation .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is utilized in synthesizing kinase inhibitors and antiviral agents. For example, its biaryl products are precursors to drugs targeting EGFR (epidermal growth factor receptor) mutations .
Materials Science
Its derivatives are incorporated into organic light-emitting diodes (OLEDs) and liquid crystals, where the sulfur moiety improves charge transport properties.
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